1-[2-Amino-4-chloro-5-(methylsulfanyl)phenyl]ethan-1-one
Description
1-[2-Amino-4-chloro-5-(methylsulfanyl)phenyl]ethan-1-one (CAS No. 98440-96-1) is an acetophenone derivative with the molecular formula C₉H₁₀ClNOS and a molecular weight of 215.70 g/mol . Its structure features a ketone group at the 1-position of the phenyl ring, with substituents including an amino group (-NH₂) at the 2-position, a chlorine atom at the 4-position, and a methylsulfanyl (-SCH₃) group at the 5-position.
Properties
Molecular Formula |
C9H10ClNOS |
|---|---|
Molecular Weight |
215.70 g/mol |
IUPAC Name |
1-(2-amino-4-chloro-5-methylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C9H10ClNOS/c1-5(12)6-3-9(13-2)7(10)4-8(6)11/h3-4H,11H2,1-2H3 |
InChI Key |
LINSIACJEKLTCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1N)Cl)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Amino-4-chloro-5-(methylsulfanyl)phenyl]ethan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound that has the desired substituents.
Functional Group Introduction: The amino, chloro, and methylsulfanyl groups are introduced through various reactions such as halogenation, amination, and thiolation.
Final Assembly: The final step involves the formation of the ethanone moiety through acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[2-Amino-4-chloro-5-(methylsulfanyl)phenyl]ethan-1-one undergoes several types of chemical reactions:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-Amino-4-chloro-5-(methylsulfanyl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-Amino-4-chloro-5-(methylsulfanyl)phenyl]ethan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino, chloro, and methylsulfanyl groups allows for diverse interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-[2-Amino-4-chloro-5-(methylsulfanyl)phenyl]ethan-1-one can be compared to related acetophenone derivatives, as summarized below:
Table 1: Comparative Analysis of Structural Analogues
Key Observations :
Substituent Effects on Reactivity: The amino group in the target compound enhances nucleophilicity, enabling participation in condensation or coupling reactions (e.g., formation of Schiff bases) . Halogen Variations: Replacing chlorine with fluorine (as in CAS 177211-26-6) introduces stronger electron-withdrawing effects, altering electronic distribution and reactivity .
Biological Activity: Azo-linked derivatives (e.g., from ) exhibit antibacterial properties, suggesting that the target compound’s amino and sulfur groups could be modified to explore similar bioactivities . Sulfonamide-containing analogues (e.g., from ) demonstrate kinase inhibition, highlighting the role of sulfonyl groups in target binding—a feature absent in the methylsulfanyl-containing target compound .
Synthetic Accessibility :
- The target compound’s synthesis likely involves Friedel-Crafts acylation or nucleophilic aromatic substitution, whereas trifluoromethyl-containing derivatives (e.g., CAS 178462-92-5) may require specialized fluorination techniques .
- Ruthenium-catalyzed methods () enable efficient synthesis of sulfoximide derivatives, though these pathways differ from the target compound’s probable route .
Physicochemical Properties: The trifluoromethyl group in CAS 178462-92-5 increases molecular weight and metabolic stability compared to the target compound .
Biological Activity
1-[2-Amino-4-chloro-5-(methylsulfanyl)phenyl]ethan-1-one, also known by its CAS number 98440-96-1, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound, providing a comprehensive overview of its pharmacological profile.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₀ClNOS, with a molecular weight of 215.70 g/mol. The compound features an amino group, a chlorinated phenyl ring, and a methylthio group, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly in relation to its anti-cancer properties and potential as an antiviral agent.
Antitumor Activity
Recent studies have indicated that derivatives of related compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, structural modifications similar to those in this compound have shown promising results in inhibiting cell proliferation in HeLa and HT29 cell lines. The structure-activity relationship (SAR) suggests that the presence of electron-donating groups enhances cytotoxicity .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound A | HeLa | 1.61 ± 1.92 | |
| Compound B | HT29 | < 10 | |
| Compound C | Jurkat | < 0.27 |
The mechanism through which this compound exerts its biological effects may involve multiple pathways:
- Inhibition of DNA Synthesis : Some studies suggest that compounds with similar structures inhibit viral replication by targeting DNA synthesis pathways, potentially making them effective against certain viruses like HAdV (Human Adenovirus) .
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death. This is supported by findings where structural analogs demonstrated enhanced apoptosis in treated cells .
Case Studies
Several case studies have investigated the efficacy of compounds structurally related to this compound:
- Study on Antiviral Activity : A study reported that derivatives showed significant antiviral activity against HAdV with IC50 values ranging from sub-micromolar to low micromolar concentrations, indicating strong potential for therapeutic applications .
- Antiproliferative Effects : Research into antiproliferative agents highlighted that modifications to the phenyl ring significantly impacted the cytotoxic activity against various cancer cell lines, suggesting that further exploration of this compound's structure could yield more potent derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
